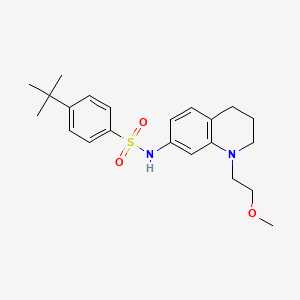

4-(tert-butyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

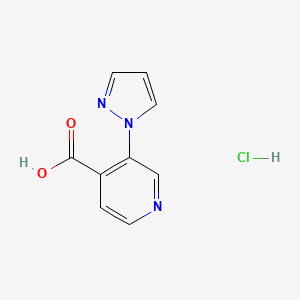

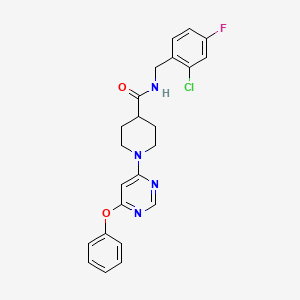

The compound “4-(tert-butyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a complex organic molecule. It contains a tert-butyl group, a methoxyethyl group, a tetrahydroquinoline group, and a benzenesulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butyl group is a bulky alkyl group, the methoxyethyl group is an ether, the tetrahydroquinoline is a heterocyclic compound, and the benzenesulfonamide is an aromatic compound with a sulfonyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The tert-butyl group is generally unreactive, but the benzenesulfonamide group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar sulfonyl group and the ether group could impact its solubility .Scientific Research Applications

Comparative Biological Activity Study

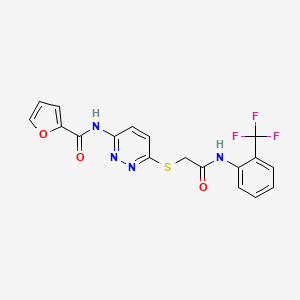

Research on structurally related compounds, such as sulfonamide derivatives, has been conducted to explore their biological activity. For example, the study of pyridazine-sulfonamide aminophenol type compounds, which are structurally characterized and confirmed by single crystal X-ray diffraction, investigates the comparative biological activities of non-radical versus stable radical forms (Chatterjee et al., 2022).

Endothelin Receptor Antagonists in Preventing Cerebral Vasospasm

Another study focuses on the effectiveness of endothelin receptor antagonists in preventing subarachnoid hemorrhage-induced cerebral vasospasm. This research highlights the potential of using specific antagonists for vasospasm resulting from subarachnoid hemorrhage in humans, demonstrating a significant reduction in the constriction of the basilar artery (Zuccarello et al., 1996).

Exploration of Tetrahydroquinoline Derivatives

The exploration of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety for antitumor activities has also been conducted. This includes the synthesis of novel compounds and their in vitro evaluation for antitumor activity, with some compounds showing potent and efficacious results compared to reference drugs (Alqasoumi et al., 2010).

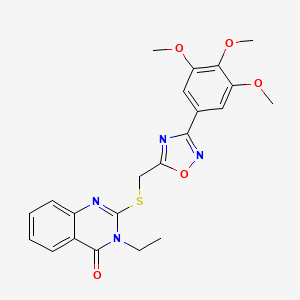

Sulfonamide-substituted Phthalocyanine in Oxidation Reactions

Research on sulfonamide-substituted phthalocyanine focuses on its design, solubility, stability, and application in the oxidation of olefins, demonstrating remarkable stability under oxidative conditions and effectiveness in producing desired oxidation products (Işci et al., 2014).

Interaction with Human Carbonic Anhydrases

Studies have also been conducted on molecules bearing a benzenesulfonamide moiety and their interactions with human carbonic anhydrases. This research aims at improving selectivity towards druggable isoforms through structural modifications, showing significant inhibition for specific isoforms (Bruno et al., 2017).

Future Directions

Properties

IUPAC Name |

4-tert-butyl-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3S/c1-22(2,3)18-8-11-20(12-9-18)28(25,26)23-19-10-7-17-6-5-13-24(14-15-27-4)21(17)16-19/h7-12,16,23H,5-6,13-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYQSXZNFZMNFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromopyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2940462.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2940471.png)

![8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2940477.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2940479.png)

![benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940484.png)